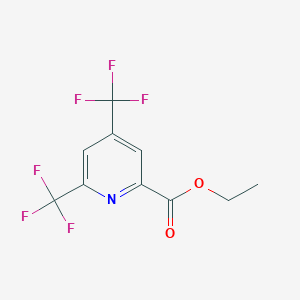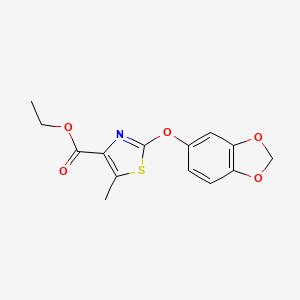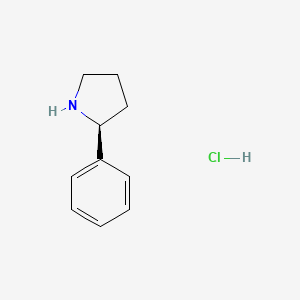
2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline
概要
説明
2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline is an organic compound that features both an ethylsulfonyl group and a pyrrolidinyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline typically involves the introduction of the ethylsulfonyl and pyrrolidinyl groups onto an aniline precursor. One common method involves the sulfonylation of aniline followed by the introduction of the pyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and nucleophilic substitution processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like bromine or chlorinating agents under acidic conditions are used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
科学的研究の応用
2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong hydrogen bonds, while the pyrrolidinyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Methyl-4-(1-pyrrolidinyl)aniline
- 4-(Pyrrolidin-1-ylmethyl)aniline
- 2-(Pyrrolidin-1-ylmethyl)aniline
Uniqueness
2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline is unique due to the presence of both the ethylsulfonyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical reactivity and potential interactions with biological targets, making it a versatile compound for various applications.
特性
IUPAC Name |
2-ethylsulfonyl-5-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-17(15,16)12-6-5-10(9-11(12)13)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKZYRQKQXEZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B1394929.png)
![tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1394931.png)

![N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394935.png)
![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)
![1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol](/img/structure/B1394937.png)

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1394939.png)


![Pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1394945.png)
![Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B1394948.png)
